Cyano(cyclohexylidene)methyl acetate
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Overview
Description
Cyano(cyclohexylidene)methyl acetate is an organic compound characterized by the presence of a cyano group, a cyclohexylidene moiety, and a methyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cyano(cyclohexylidene)methyl acetate typically involves the reaction of cyclohexanone with cyanoacetic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous mixing: of reactants
Controlled temperature: and pressure conditions
Efficient separation: and purification techniques, such as distillation or crystallization
Chemical Reactions Analysis
Types of Reactions
Cyano(cyclohexylidene)methyl acetate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.
Major Products
Oxidation: Cyano(cyclohexylidene)carboxylic acid
Reduction: Cyano(cyclohexylidene)methylamine
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Cyano(cyclohexylidene)methyl acetate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds.
Material Science: Utilized in the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism by which Cyano(cyclohexylidene)methyl acetate exerts its effects involves:
Molecular Targets: The cyano group can interact with various enzymes and receptors.
Pathways: The compound can participate in nucleophilic addition and substitution reactions, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Cyanoacetyl chloride
- Cyanoacetic acid
- Methyl cyanoacetate
Properties
CAS No. |
58901-88-5 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
[cyano(cyclohexylidene)methyl] acetate |
InChI |
InChI=1S/C10H13NO2/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h2-6H2,1H3 |
InChI Key |
VVNHWEWNYRJSMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=C1CCCCC1)C#N |
Origin of Product |
United States |
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